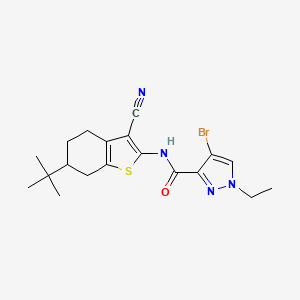![molecular formula C24H19F2N5OS B10958837 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958837.png)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the benzothiophene core through cyclization reactions.
- Introduction of the cyano and methyl groups via nucleophilic substitution or addition reactions.
- Construction of the pyrazolo[1,5-a]pyrimidine ring system through condensation reactions.
- Attachment of the difluoromethyl and phenyl groups using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Its unique structure could make it a potential lead compound for drug development, particularly if it exhibits activity against specific targets such as cancer cells or pathogens.
Industry: The compound could be used in the development of new materials, coatings, or other industrial applications where its specific chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide depends on its interaction with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(alpha-cyano-3,4,5-trimethoxybenzyl)-3,4-dimethoxyphenethylamine: This compound shares the cyano and benzyl groups but differs in other structural elements.
5-cyano-2-ethoxy-6-methyl-4-phenyl-1,2,3,4-tetrahydropyridine: Similar in having a cyano group and a tetrahydro structure but differs in the rest of the molecule.
Uniqueness
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of functional groups and ring systems, which confer specific chemical properties and potential biological activities not found in other similar compounds.
Eigenschaften
Molekularformel |
C24H19F2N5OS |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H19F2N5OS/c1-13-7-8-15-16(11-27)24(33-20(15)9-13)30-23(32)17-12-28-31-19(21(25)26)10-18(29-22(17)31)14-5-3-2-4-6-14/h2-6,10,12-13,21H,7-9H2,1H3,(H,30,32) |
InChI-Schlüssel |
MVMKGKGUUCYXDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methylpyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10958757.png)
![1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10958761.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B10958771.png)
![N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958776.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958780.png)
![Methyl 2-[({5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B10958787.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10958796.png)

![N'-{(Z)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B10958814.png)
![N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10958829.png)
![4-{(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10958835.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10958845.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10958847.png)
![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10958849.png)
